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Compound of Interest

Compound Name: Dibutyl chlorendate

Cat. No.: B156090 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the

toxicological profiles of Dibutyl chlorendate and other selected chlorinated flame retardants.

This guide provides a comprehensive comparison of the toxicity of Dibutyl chlorendate (DBC)

with other notable chlorinated flame retardants, including Dechlorane Plus, Mirex, Short-Chain

Chlorinated Paraffins (SCCPs), and Tris(1,3-dichloro-2-propyl) phosphate (TDCPP). The

information is intended to assist researchers in understanding the relative hazards of these

compounds and to inform the development of safer alternatives.

Quantitative Toxicity Data Summary
The following table summarizes the available quantitative toxicity data for Dibutyl chlorendate
and the selected chlorinated flame retardants. The data are primarily derived from studies in

rats and are presented to facilitate a direct comparison of their toxic potential.
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Chemical CASRN
Acute Oral
LD50 (rat,
mg/kg)

Subchronic
Oral NOAEL
(rat,
mg/kg/day)

Developme
ntal Toxicity
NOAEL (rat,
mg/kg/day)

Carcinogeni
city
Classificati
on

Dibutyl

chlorendate

(DBC)

1770-80-5 > 10,000[1][2]
No data

available

No data

available

Reasonably

anticipated to

be a human

carcinogen

(based on

chlorendic

acid)[1][2]

Dechlorane

Plus
13560-89-9 > 25,000[3][4]

No adverse

effects

observed up

to 5,000[5]

5,000 (No-

Observed-

Effect Level)

[5]

Not classified

by IARC or

NTP

Mirex 2385-85-5
306 - 740[6]

[7]

0.075 (liver

effects)[8][9]

No MRL

derived due

to serious

effects at

lowest dose

tested[8]

Reasonably

anticipated to

be a human

carcinogen

Short-Chain

Chlorinated

Paraffins

(SCCPs)

85535-84-8
> 4,000[10]

[11]

10 (liver,

thyroid,

kidney

effects)[12]

100[12]

Possibly

carcinogenic

to humans

(IARC Group

2B)[13]

Tris(1,3-

dichloro-2-

propyl)

phosphate

(TDCPP)

13674-87-8
1,898 -

2,933[14]

15 (females,

liver weight)

[15]

No

development

al

neurotoxicity

observed[11]

Reasonably

anticipated to

be a human

carcinogen[1

4]

Note: LD50 (Median Lethal Dose), NOAEL (No-Observed-Adverse-Effect Level). The toxicity of

these compounds can vary depending on the specific isomer mixture and the study design.
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Experimental Protocols
The toxicological data presented in this guide are primarily derived from studies following

internationally recognized guidelines, such as those established by the Organisation for

Economic Co-operation and Development (OECD). Below are outlines of the general principles

for the key toxicity assays.

Acute Oral Toxicity (based on OECD Guideline 423)
This test provides information on the health hazards likely to arise from a single oral exposure

to a substance.

Test Animals: Typically, young adult female rats are used.

Procedure: The test substance is administered in a single dose by gavage. The procedure is

stepwise, using three animals per step at defined dose levels (e.g., 5, 50, 300, and 2000

mg/kg body weight).

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight

changes for up to 14 days.

Data Analysis: The method allows for the classification of the substance into a toxicity

category based on the observed mortality at different dose levels.

Subchronic Oral Toxicity Study (based on OECD
Guideline 408)
This study provides information on the adverse effects of a test substance when administered

orally over a 90-day period.

Test Animals: Typically, young adult rats (10 males and 10 females per group) are used.

Administration of Test Substance: The test substance is administered daily via the diet,

drinking water, or by gavage for 90 days. At least three dose levels and a control group are

used.
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Observations and Examinations: Daily clinical observations, weekly body weight and

food/water consumption measurements are recorded. At the end of the study, hematology,

clinical biochemistry, and urinalysis are performed. A comprehensive gross necropsy and

histopathological examination of organs and tissues are conducted.

Data Analysis: Statistical analysis is used to determine the significance of any observed

effects. The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-

Adverse-Effect Level (LOAEL) are determined.

Prenatal Developmental Toxicity Study (based on OECD
Guideline 414)
This study is designed to provide information on the effects of prenatal exposure to a

substance on the pregnant animal and the developing embryo and fetus.

Test Animals: Pregnant female rats or rabbits are typically used.

Administration of Test Substance: The test substance is administered daily from implantation

to the day before cesarean section. At least three dose levels and a control group are used.

Observations and Examinations: Maternal clinical signs, body weight, and food consumption

are monitored throughout gestation. Near term, females are euthanized, and the uterus and

its contents are examined for the number of corpora lutea, implantations, resorptions, and

live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal

abnormalities.

Data Analysis: Maternal and fetal data are statistically analyzed to determine dose-related

effects. The NOAEL for maternal and developmental toxicity is established.

Mechanisms of Toxicity: Visualized
Chlorinated flame retardants can exert their toxic effects through various molecular

mechanisms. The following diagrams illustrate key signaling pathways that are potentially

disrupted by these compounds.
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Caption: Potential mechanisms of toxicity for chlorinated flame retardants.

This diagram illustrates that chlorinated flame retardants can initiate toxicity through multiple

pathways, including activation of the Aryl Hydrocarbon Receptor (AhR), disruption of calcium

homeostasis, and interaction with endocrine receptors. These initiating events can lead to

downstream effects such as altered gene expression, oxidative stress, and hormonal

dysregulation, ultimately resulting in adverse outcomes like neurotoxicity, developmental

toxicity, reproductive toxicity, and carcinogenicity.

Discussion of Toxicity Profiles
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Dibutyl Chlorendate (DBC): Dibutyl chlorendate exhibits low acute oral toxicity in rats, with

an LD50 greater than 10,000 mg/kg.[1][2] However, concerns regarding its carcinogenicity

exist, primarily based on data from its precursor, chlorendic acid, which is reasonably

anticipated to be a human carcinogen.[1][2] There is a notable lack of publicly available data on

its subchronic and developmental toxicity, highlighting a need for further investigation to fully

characterize its toxicological profile.

Dechlorane Plus: Dechlorane Plus also shows very low acute oral toxicity.[3][4] Studies on its

subchronic and developmental toxicity in rats have not revealed adverse effects at doses up to

5,000 mg/kg/day.[5] However, some research suggests that Dechlorane Plus may have

neurotoxic potential and could act as an endocrine disruptor.[14][16]

Mirex: In contrast to DBC and Dechlorane Plus, Mirex is significantly more toxic, with a much

lower acute oral LD50 in rats.[6][7] It is classified as a substance reasonably anticipated to be a

human carcinogen. Chronic exposure studies have identified the liver as a primary target

organ, with a very low NOAEL.[8][9] Due to its significant developmental toxicity observed at

the lowest tested doses, a Minimal Risk Level (MRL) for acute oral exposure has not been

established.[8] Mirex is also a known endocrine disruptor.[10][17]

Short-Chain Chlorinated Paraffins (SCCPs): SCCPs have low acute oral toxicity.[10][11]

However, subchronic exposure in rats has been shown to affect the liver, thyroid, and kidneys

at relatively low doses.[12] SCCPs are classified by the International Agency for Research on

Cancer (IARC) as possibly carcinogenic to humans (Group 2B).[13] Developmental toxicity

studies have established a NOAEL of 100 mg/kg/day in rats.[12]

Tris(1,3-dichloro-2-propyl) phosphate (TDCPP): TDCPP has a moderate level of acute oral

toxicity.[14] It is reasonably anticipated to be a human carcinogen.[14] Subchronic toxicity

studies have identified the liver as a target organ in female rats at a NOAEL of 15 mg/kg/day.

[15] While one study did not observe developmental neurotoxicity, other research points to its

neurotoxic potential, including the induction of oxidative stress and neuroinflammation.[6][11]

TDCPP has also been shown to have endocrine-disrupting properties.[1]

Conclusion
This comparative analysis highlights the diverse toxicological profiles of chlorinated flame

retardants. While some, like Dibutyl chlorendate and Dechlorane Plus, exhibit low acute
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toxicity, concerns regarding their potential for long-term effects, including carcinogenicity and

endocrine disruption, remain. Others, such as Mirex, demonstrate significant toxicity across

multiple endpoints. The data underscores the importance of a thorough toxicological evaluation

for each compound and supports the ongoing search for safer, non-halogenated flame

retardant alternatives. Further research is particularly needed to fill the data gaps for

compounds like Dibutyl chlorendate to enable a more complete risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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